Cas no 1369464-82-3 (4-(3-bromo-4-methylphenyl)but-3-en-2-one)

4-(3-bromo-4-methylphenyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one, 4-(3-bromo-4-methylphenyl)-
- 4-(3-bromo-4-methylphenyl)but-3-en-2-one
-
- インチ: 1S/C11H11BrO/c1-8-3-5-10(7-11(8)12)6-4-9(2)13/h3-7H,1-2H3
- InChIKey: RAQRLDLSRCRTCA-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C=CC1=CC=C(C)C(Br)=C1
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3(Predicted)
- ふってん: 336.4±30.0 °C(Predicted)
4-(3-bromo-4-methylphenyl)but-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915031-0.1g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.1g |
$364.0 | 2023-09-17 | ||
Enamine | EN300-1915031-0.25g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.25g |
$381.0 | 2023-09-17 | ||
Enamine | EN300-1915031-10.0g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 10g |
$4545.0 | 2023-05-31 | ||
Enamine | EN300-1915031-1g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 1g |
$414.0 | 2023-09-17 | ||
Enamine | EN300-1915031-5g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 5g |
$1199.0 | 2023-09-17 | ||
Enamine | EN300-1915031-2.5g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 2.5g |
$810.0 | 2023-09-17 | ||
Enamine | EN300-1915031-0.05g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.05g |
$348.0 | 2023-09-17 | ||
Enamine | EN300-1915031-0.5g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.5g |
$397.0 | 2023-09-17 | ||
Enamine | EN300-1915031-5.0g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 5g |
$3065.0 | 2023-05-31 | ||
Enamine | EN300-1915031-1.0g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 1g |
$1057.0 | 2023-05-31 |
4-(3-bromo-4-methylphenyl)but-3-en-2-one 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
4-(3-bromo-4-methylphenyl)but-3-en-2-oneに関する追加情報
Comprehensive Guide to 4-(3-bromo-4-methylphenyl)but-3-en-2-one (CAS No. 1369464-82-3): Properties, Applications, and Market Insights
4-(3-bromo-4-methylphenyl)but-3-en-2-one (CAS No. 1369464-82-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated aromatic ketone is widely recognized for its unique structural features, making it a valuable intermediate in synthetic chemistry. With the increasing demand for halogenated compounds in drug discovery, this molecule has become a focal point for researchers exploring novel therapeutic agents.
The compound's molecular structure, featuring a bromine substituent and a methyl group on the phenyl ring, contributes to its distinct chemical reactivity. Recent studies highlight its potential as a building block for pharmaceutical intermediates, particularly in the development of kinase inhibitors and anti-inflammatory agents. The α,β-unsaturated ketone moiety in 4-(3-bromo-4-methylphenyl)but-3-en-2-one enables diverse chemical transformations, including Michael additions and nucleophilic substitutions.
In the context of current research trends, 1369464-82-3 aligns with the growing interest in targeted drug delivery systems and small molecule therapeutics. The compound's lipophilic nature and aromatic character make it particularly suitable for crossing biological membranes, a property highly sought after in CNS drug development. Researchers are actively investigating its derivatives for potential applications in neurodegenerative disease treatment.
The synthesis of 4-(3-bromo-4-methylphenyl)but-3-en-2-one typically involves palladium-catalyzed cross-coupling reactions or direct bromination of precursor compounds. Recent advancements in green chemistry have led to more sustainable production methods, reducing the environmental impact of its synthesis. These developments respond to the pharmaceutical industry's push toward eco-friendly manufacturing processes.
From a commercial perspective, the demand for CAS 1369464-82-3 has been steadily increasing, particularly from contract research organizations and academic laboratories. The compound's price reflects its specialized nature and the complexity of its synthesis. Market analysts note growing interest from Asia-Pacific regions, where pharmaceutical innovation is rapidly expanding.
Quality control of 4-(3-bromo-4-methylphenyl)but-3-en-2-one is crucial for research applications. Reputable suppliers provide comprehensive analytical data, including HPLC purity certificates and detailed NMR spectra. Researchers should pay particular attention to the compound's stability, as the α,β-unsaturated carbonyl group may be sensitive to prolonged exposure to light and air.
In analytical chemistry, 1369464-82-3 presents interesting challenges for method development. The bromine atom in its structure makes it particularly amenable to mass spectrometric detection, while the aromatic system allows for sensitive UV detection. These properties make it an excellent candidate for developing new analytical techniques in pharmaceutical quality control.
The future outlook for 4-(3-bromo-4-methylphenyl)but-3-en-2-one appears promising, with several patent applications recently filed for its derivatives. As the pharmaceutical industry continues to explore structure-activity relationships in drug design, this compound's versatility ensures its ongoing relevance in medicinal chemistry research.
For researchers working with CAS 1369464-82-3, proper handling and storage are essential. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed. The compound should be stored in airtight containers under inert atmosphere when long-term stability is required.
Recent publications have highlighted novel applications of 4-(3-bromo-4-methylphenyl)but-3-en-2-one in materials science, particularly in the development of organic electronic materials. Its conjugated system and halogen substituent make it potentially useful in organic semiconductors and photovoltaic applications, opening new avenues for interdisciplinary research.
The global market for pharmaceutical intermediates like 1369464-82-3 is projected to grow significantly in the coming years, driven by increased R&D spending and the demand for innovative therapies. Companies specializing in custom synthesis are expanding their catalogs to include such specialized building blocks to meet researcher needs.
From a regulatory perspective, 4-(3-bromo-4-methylphenyl)but-3-en-2-one is not currently subject to significant restrictions, making it accessible for research purposes. However, researchers should stay informed about evolving chemical regulations, particularly concerning brominated organic compounds and their environmental impact.
In academic settings, CAS 1369464-82-3 serves as an excellent example for teaching advanced organic chemistry concepts. Its structure illustrates important principles of aromatic substitution patterns, conjugated systems, and halogen reactivity, making it valuable for graduate-level chemistry education.
The compound's potential in medicinal chemistry continues to expand, with recent computational studies suggesting novel binding modes for its derivatives. These in silico investigations complement traditional synthetic approaches, accelerating the discovery of bioactive molecules based on the 4-(3-bromo-4-methylphenyl)but-3-en-2-one scaffold.
As research into personalized medicine advances, specialized intermediates like 1369464-82-3 gain importance in developing targeted therapies. The ability to modify its structure at multiple positions allows for fine-tuning of pharmacological properties, addressing the need for more specific and effective treatments.
Looking ahead, the scientific community anticipates new discoveries involving 4-(3-bromo-4-methylphenyl)but-3-en-2-one, particularly in emerging fields like chemical biology and theragnostic applications. Its unique combination of structural features ensures it will remain a compound of interest for years to come.
1369464-82-3 (4-(3-bromo-4-methylphenyl)but-3-en-2-one) 関連製品
- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)
- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)
- 1038375-04-0(Benzoic acid, 2-hydroxy-5-(4-piperidinyl)-)
- 2825010-96-4(4-(Difluoromethyl)cyclopentane-1,2-dione)
- 2229535-80-0(2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine)
- 2587-08-8(3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine)
- 1306728-63-1(methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride)
- 101259-87-4(2-Pyridinamine, N-decyl-)
- 1785345-58-5(4-(1-amino-3,3-difluorocyclobutyl)phenol)
- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)




